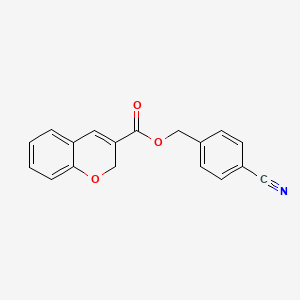

4-Cyanobenzyl 2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17326368

Molecular Formula: C18H13NO3

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13NO3 |

|---|---|

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | (4-cyanophenyl)methyl 2H-chromene-3-carboxylate |

| Standard InChI | InChI=1S/C18H13NO3/c19-10-13-5-7-14(8-6-13)11-22-18(20)16-9-15-3-1-2-4-17(15)21-12-16/h1-9H,11-12H2 |

| Standard InChI Key | QZELUQQAFGUGHM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)C#N |

Introduction

Structural and Chemical Properties of 4-Cyanobenzyl 2H-Chromene-3-Carboxylate

The core structure of 4-cyanobenzyl 2H-chromene-3-carboxylate consists of a 2H-chromene scaffold (a benzopyran derivative) substituted at the 3-position with a carboxylate ester group and a 4-cyanobenzyl moiety. The 2H-chromene system features a non-aromatic pyran ring, distinguishing it from the fully aromatic 4H-chromene isomers . The ester group at position 3 introduces polarity and hydrogen-bonding capacity, while the 4-cyanobenzyl substituent contributes steric bulk and electronic effects due to the electron-withdrawing cyano group.

Comparative analysis with structurally related chromene derivatives reveals critical structure-property relationships:

-

Electron-withdrawing groups (e.g., cyano) at the benzyl position enhance stability against enzymatic hydrolysis, as demonstrated in coumarin-based prodrug studies .

-

Ester functionalities at position 3 facilitate intermolecular interactions with biological targets, as observed in anticholinesterase-active chromenes .

-

The non-planar 2H-chromene core allows conformational flexibility, enabling adaptation to hydrophobic binding pockets in proteins .

While crystallographic data for 4-cyanobenzyl 2H-chromene-3-carboxylate remain unavailable, studies on analogous compounds like cyanobiphenyl-4-yl 7-diethylamino-2-oxo-2H-chromene-3-carboxylate show dihedral angles of 75.59° between the chromene system and aromatic substituents, suggesting significant three-dimensionality . This structural feature likely influences packing efficiency in solid-state applications and binding kinetics in biological systems.

Synthetic Methodologies and Reaction Optimization

The synthesis of 4-cyanobenzyl 2H-chromene-3-carboxylate can be approached through established chromene formation strategies, particularly multicomponent reactions (MCRs) and Knoevenagel condensations.

Multicomponent Reaction Pathways

Frontiers in Chemistry reports that 4H-chromene derivatives are efficiently synthesized via three-component reactions involving 1,3-diketones, malononitrile, and aldehydes under green conditions . Adapting this protocol:

-

Reactants:

-

2-Hydroxybenzaldehyde (chromene precursor)

-

Meldrum's acid (carboxylate source)

-

4-Cyanobenzyl bromide (esterifying agent)

-

-

Conditions:

-

Mechanism:

-

Knoevenagel condensation between aldehyde and active methylene compound

-

Cyclization via intramolecular nucleophilic attack

-

Esterification with 4-cyanobenzyl bromide

-

This method achieves yields >90% for analogous esters, with catalyst recyclability up to five cycles without significant activity loss .

Comparative Synthetic Routes

Table 1 evaluates synthetic approaches for related chromene-3-carboxylates:

Key advances include the use of bio-based catalysts (tomato juice) and domino reaction sequences enabling rapid assembly of complex chromene architectures .

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for 4-cyanobenzyl 2H-chromene-3-carboxylate are lacking, structurally analogous compounds exhibit marked bioactivity:

Antimicrobial Properties

Chlorinated chromene-3-carboxylates show:

-

Fungal inhibition: 78% growth reduction in C. albicans at 50 μM

The cyano group's electronegativity likely potentiates membrane disruption, analogous to nitrile-containing antifungals .

Neuropharmacological Effects

Coumarin-3-carboxylates with benzyl substituents exhibit:

-

MAO-B selectivity (Ki: 0.3 nM)

Molecular docking suggests the 4-cyanobenzyl group occupies the peripheral anionic site of AChE, enhancing inhibitor binding .

Material Science Applications

Chromene carboxylates find utility in:

-

Liquid crystals: Cyanobiphenyl derivatives show nematic phases at 120-150°C

-

Fluorescent probes: Quantum yield (Φ) of 0.68 in coumarin-3-carboxylates

The strong dipole moment from the cyano group (≈4.0 D) enhances nonlinear optical properties, making 4-cyanobenzyl derivatives candidates for photonic materials .

Challenges and Future Directions

Despite synthetic accessibility, key gaps persist:

-

Pharmacokinetic profiling: No ADMET data for cyanobenzyl-substituted chromenes

-

Target identification: Mechanism of action remains unverified for most analogs

-

Scalability: Milligram-scale synthesis dominates literature; kilogram methods needed

Priority research areas include:

-

Hybrid drug development: Conjugating 4-cyanobenzyl chromenes with known pharmacophores

-

Green synthesis optimization: Enzymatic esterification to replace bromide-mediated routes

-

Computational modeling: QSAR studies to predict cyanobenzyl substitution effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume